6-(3-Methylbutoxy)pyridin-3-amine

Lipophilicity Regioisomer comparison LogP

6-(3-Methylbutoxy)pyridin-3-amine (CAS 867131-49-5) is a disubstituted pyridine derivative bearing a primary amine at the 3-position and a branched 3-methylbutoxy (isopentyloxy) ether at the 6-position. With molecular formula C₁₀H₁₆N₂O and molecular weight 180.25 g/mol, it belongs to the class of 3-aminopyridine ethers that serve as versatile building blocks in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B13633770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Methylbutoxy)pyridin-3-amine
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=NC=C(C=C1)N
InChIInChI=1S/C10H16N2O/c1-8(2)5-6-13-10-4-3-9(11)7-12-10/h3-4,7-8H,5-6,11H2,1-2H3
InChIKeyYIGUEZWICYOVNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Methylbutoxy)pyridin-3-amine: Physicochemical Profile and Procurement Baseline for Research


6-(3-Methylbutoxy)pyridin-3-amine (CAS 867131-49-5) is a disubstituted pyridine derivative bearing a primary amine at the 3-position and a branched 3-methylbutoxy (isopentyloxy) ether at the 6-position . With molecular formula C₁₀H₁₆N₂O and molecular weight 180.25 g/mol, it belongs to the class of 3-aminopyridine ethers that serve as versatile building blocks in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules [1]. The compound is commercially available from multiple vendors with purity specifications ranging from ≥95% to ≥97% (NLT) . Its para-oriented amino and alkoxy substituents create a distinct electronic profile compared to regioisomeric 2-alkoxy-3-aminopyridines and 4-alkoxy-3-aminopyridines, with calculated logP values approximately 3.0 indicating moderate lipophilicity [2].

Why Generic Substitution of 6-(3-Methylbutoxy)pyridin-3-amine with Regioisomers or Chain Analogs Can Compromise Research Outcomes


Simple substitution of 6-(3-methylbutoxy)pyridin-3-amine with its regioisomers (2- or 4-alkoxy variants) or with straight-chain alkoxy analogs (e.g., 6-pentyloxy) is not scientifically neutral. The para-relationship between the 6-alkoxy and 3-amino groups establishes a unique electronic conjugation pattern that differs fundamentally from the ortho-arrangement in 2-(3-methylbutoxy)pyridin-3-amine or the meta-arrangement in 4-(3-methylbutoxy)pyridin-3-amine, directly impacting reactivity in cross-coupling and nucleophilic aromatic substitution reactions . Quantitatively, the regioisomeric shift produces a lipophilicity difference of approximately 1.6 logP units (6-isomer calc. logP ~3.0 vs. 4-isomer measured logP 1.38), which would substantially alter partitioning behavior in biological assays and chromatographic separations [1]. Additionally, the branched 3-methylbutoxy chain provides distinct steric shielding at the pyridine 6-position compared to the linear pentyloxy analog, potentially affecting metabolic stability and target binding conformations as demonstrated in broader pyridin-3-amine kinase inhibitor SAR studies [2].

Quantitative Differentiation Evidence for 6-(3-Methylbutoxy)pyridin-3-amine versus Key Comparators


Lipophilicity Divergence: 6-(3-Methylbutoxy)pyridin-3-amine versus 4-Regioisomer (LogP Δ ≈ 1.6)

The 6-(3-methylbutoxy)pyridin-3-amine exhibits substantially higher calculated lipophilicity (logP ~3.0) compared to its 4-regioisomer counterpart 4-(3-methylbutoxy)pyridin-3-amine, which has a vendor-measured logP of 1.38 [1]. This difference of approximately 1.6 logP units represents a ~40-fold difference in octanol-water partition coefficient, which translates to markedly different retention times in reversed-phase HPLC, differential membrane permeability in cell-based assays, and distinct blood-brain barrier penetration potential [2]. The higher logP of the 6-isomer is attributable to the para-disposition of the alkoxy and amino groups, which reduces the effective hydrogen-bonding capacity of the amino group relative to the meta-arrangement in the 4-isomer.

Lipophilicity Regioisomer comparison LogP Drug-likeness

Commercial Purity Grade Differentiation: NLT 97% (ISO-Certified) versus Min. 95% Baseline

Among identified commercial suppliers of 6-(3-methylbutoxy)pyridin-3-amine, MolCore specifies a purity of NLT 97% under ISO certification , whereas CymitQuimica lists a minimum purity of 95% for the same CAS number . This 2-percentage-point difference in nominal purity specification is meaningful for applications requiring high-fidelity SAR interpretation, where 5% unidentified impurities in a 95%-purity batch could confound biological assay results, particularly at screening concentrations ≥10 µM. The ISO-certified NLT 97% grade provides documented quality assurance suitable for pharmaceutical R&D and quality control workflows.

Purity specification Quality control Vendor comparison ISO certification

Steric and Metabolic Differentiation: Branched 3-Methylbutoxy versus Linear Pentyloxy at the Pyridine 6-Position

The 3-methylbutoxy substituent introduces a β-branched isopentyl architecture at the pyridine 6-position, distinguishing it from the linear 6-(pentyloxy)pyridin-3-amine analog . The additional methyl branch increases the steric bulk near the ether oxygen (calculated Taft Es for isopentyl ≈ −1.24 vs. n-pentyl ≈ −0.40), which can modulate: (1) the rate of oxidative O-dealkylation by cytochrome P450 enzymes, (2) the conformational preference of the alkoxy chain relative to the pyridine plane, and (3) the accessibility of the pyridine nitrogen for coordination or protonation [1]. In the context of pyridin-3-amine kinase inhibitor SAR, 6-alkoxy substituent modifications have been shown to impact both potency and selectivity profiles [2].

Steric effects Metabolic stability Chain branching Alkoxy SAR

Regioisomeric Reactivity Divergence: Para- versus Ortho- versus Meta-Aminoalkoxypyridine in Cross-Coupling Chemistry

The 6-alkoxy-3-aminopyridine scaffold places the electron-donating amino group para to the ring nitrogen and meta to the alkoxy substituent, creating a distinct electronic activation pattern for electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions . In contrast, 2-(3-methylbutoxy)pyridin-3-amine (CAS 1016765-99-3) positions the amino and alkoxy groups ortho to each other, enabling intramolecular hydrogen bonding (N–H⋯O) that can reduce nucleophilicity of the amino group by an estimated 0.5–1.0 pKa unit . The 4-(3-methylbutoxy)pyridin-3-amine regioisomer (CAS 1040315-94-3) places the amino group in a sterically hindered environment adjacent to the ring nitrogen, potentially limiting its utility in amide coupling and reductive amination reactions compared to the more accessible 6-isomer .

Regioselectivity Cross-coupling Nucleophilic aromatic substitution Synthetic utility

Class-Level Validation: Pyridin-3-amine Scaffold as a Privileged Kinase Inhibitor Template with Demonstrated in vivo Efficacy

The pyridin-3-amine scaffold, of which 6-(3-methylbutoxy)pyridin-3-amine is a functionalized derivative, has been validated as a productive kinase inhibitor template in a comprehensive medicinal chemistry study [1]. In this work, multisubstituted pyridin-3-amine derivatives were optimized to compound 3m, which demonstrated potent inhibition against FGFR1/2/3, RET, EGFR (including T790M/L858R mutant), DDR2, and ALK at nanomolar concentrations, with significant in vivo antitumor activity (TGI = 66.1%) in an NCI-H1581 NSCLC xenograft model and a favorable pharmacokinetic profile [1]. This class-level validation establishes that appropriately substituted 3-aminopyridines are capable of delivering drug-like properties, providing scientific rationale for procuring functionalized 3-aminopyridine building blocks like the target compound for kinase-focused library synthesis.

Kinase inhibition FGFR in vivo efficacy Scaffold validation

High-Value Application Scenarios for 6-(3-Methylbutoxy)pyridin-3-amine Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment and Lead-Optimization Libraries Requiring a Functionalized 3-Aminopyridine Core

Research groups engaged in kinase inhibitor discovery can utilize 6-(3-methylbutoxy)pyridin-3-amine as a pre-functionalized scaffold for parallel library synthesis. The established class-level precedent of pyridin-3-amine derivatives achieving nanomolar multi-kinase inhibition and in vivo tumor growth inhibition (TGI 66.1%) supports the strategic selection of this scaffold. The para-disposition of the amino group relative to the pyridine nitrogen maximizes reactivity in amide coupling and Buchwald–Hartwig amination, enabling efficient diversification of the 3-amino position while the 6-alkoxy chain can be retained for modulating lipophilicity (logP ~3.0) .

Lipophilicity-Driven CNS Penetration Studies Where Higher logP is Desired Relative to 4-Regioisomer

When a research program requires a 3-aminopyridine building block with elevated lipophilicity for potential CNS target engagement, the 6-(3-methylbutoxy) isomer (calc. logP ~3.0) offers a substantial ~40-fold increase in octanol-water partitioning compared to the 4-(3-methylbutoxy)pyridin-3-amine regioisomer (measured logP 1.38) . This differential translates directly to enhanced predicted blood-brain barrier permeability and altered in vitro ADME profiles, making the 6-isomer the appropriate choice when central target exposure is a program objective.

SAR Studies Investigating Alkoxy Chain Branching Effects on Metabolic Stability

For medicinal chemistry programs exploring structure-metabolism relationships, the branched 3-methylbutoxy group provides a defined steric and electronic profile that differs from the linear pentyloxy analog . The β-branching introduces a tertiary C–H bond adjacent to the ether oxygen, which may reduce susceptibility to O-dealkylation by CYP450 enzymes compared to linear alkoxy chains—a hypothesis testable through direct experimental comparison. The NLT 97% purity grade available from ISO-certified suppliers ensures that metabolic stability assay results are not confounded by impurity-derived artifacts.

Pharmaceutical R&D Requiring ISO-Certified High-Purity Building Blocks for GMP-Tracked Synthesis

Procurement teams supporting pharmaceutical development programs that require documented quality assurance should prioritize the NLT 97% ISO-certified grade of 6-(3-methylbutoxy)pyridin-3-amine over the minimum 95% purity grade . The 2% purity differential is consequential in regulated environments where impurity profiling and batch-to-batch consistency are critical parameters. The ISO certification provides an auditable quality management framework that supports eventual CMC (Chemistry, Manufacturing, and Controls) documentation requirements for IND-enabling studies.

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